![molecular formula C13H7ClO2 B12518884 4-Chloro-6H-benzo[c]chromen-6-one](/img/structure/B12518884.png)
4-Chloro-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6H-benzo[c]chromen-6-one is a chemical compound belonging to the class of benzo[c]chromen-6-ones This compound is characterized by the presence of a chlorine atom at the 4th position of the benzo[c]chromen-6-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6H-benzo[c]chromen-6-one can be achieved through various methods. One common approach involves the reaction of biphenyl-2-carboxylic acid with potassium peroxydisulfate and silver nitrate in a mixture of water and acetonitrile under an air atmosphere. The reaction is typically carried out at 50°C for 27 hours, followed by extraction with dichloromethane and purification through silica gel filtration .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the chlorine atom and the chromen-6-one structure.
Common Reagents and Conditions:
Oxidation: Potassium peroxydisulfate and silver nitrate are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Industry: The compound’s unique structure makes it valuable for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, as a phosphodiesterase II inhibitor, it modulates the levels of cyclic nucleotides, which play a crucial role in various cellular processes. This modulation can lead to neuroprotective effects and potential therapeutic benefits for neurodegenerative diseases .
Comparison with Similar Compounds
4-Chloro-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:
6H-benzo[c]chromen-6-one: Lacks the chlorine atom at the 4th position, which may affect its reactivity and biological activity.
Hydroxylated 6H-benzo[c]chromen-6-ones: These compounds have hydroxyl groups instead of chlorine, leading to different chemical and biological properties.
Alkoxylated 6H-benzo[c]chromen-6-ones: These derivatives have alkoxy groups, which can enhance their solubility and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C13H7ClO2 |
|---|---|
Molecular Weight |
230.64 g/mol |
IUPAC Name |
4-chlorobenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H7ClO2/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)16-12(9)11/h1-7H |
InChI Key |
IWGVSBMJXGBEER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=CC=C3)Cl)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


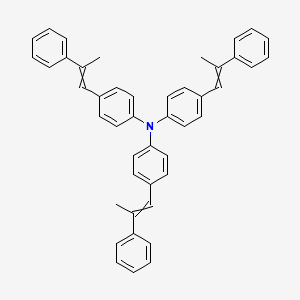
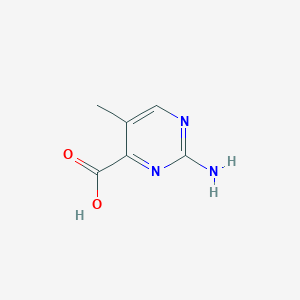

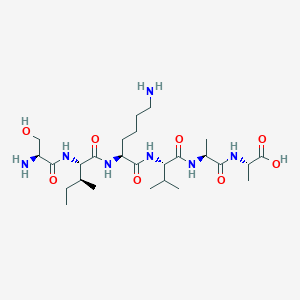
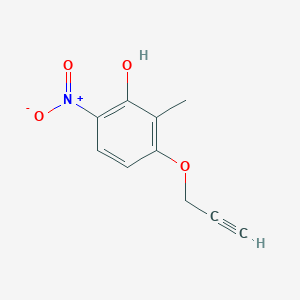
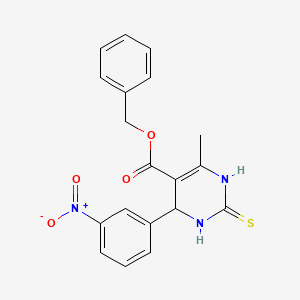

![4-Methyl-N-[(2-nitrophenyl)methylidene]benzene-1-sulfonamide](/img/structure/B12518845.png)
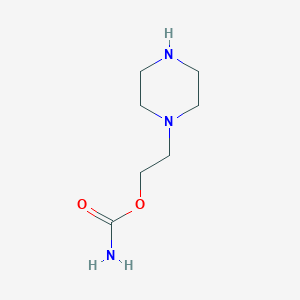
![1,1'-[Ethane-1,2-diyldi(piperazine-4,1-diyl)]bis(2-methylprop-2-en-1-one)](/img/structure/B12518868.png)
![1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane](/img/structure/B12518872.png)
![7-[4-(Dimethylamino)phenyl]-n-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide](/img/structure/B12518877.png)
![3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride](/img/structure/B12518891.png)

